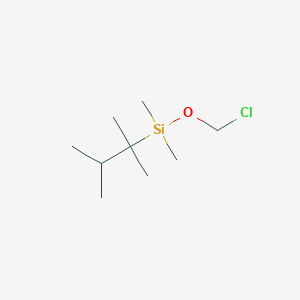
5-Hydroxy-2H-pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones. It is characterized by a pyran ring, which is a six-membered ring containing one oxygen atom. The compound has a hydroxyl group (-OH) attached to the fifth carbon atom and a keto group (=O) at the fourth carbon atom. This structure gives it unique chemical properties and makes it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-oxoalkanoic acids under acidic conditions. Another method includes the use of 3-hydroxy-2-alkenoic acids, which undergo intramolecular cyclization in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The choice of starting materials and catalysts can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 2,4-dioxo-pyran derivatives.
Reduction: The keto group can be reduced to form a hydroxyl group, leading to the formation of dihydropyran derivatives.
Substitution: The hydrogen atoms on the pyran ring can be substituted with different functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2,4-dioxo-pyran derivatives, while reduction can produce dihydropyran derivatives.
Applications De Recherche Scientifique
5-Hydroxy-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups play a crucial role in its reactivity and ability to form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-pyran-4(3H)-one: Lacks the hydroxyl group at the fifth carbon atom.
5-Methoxy-2H-pyran-4(3H)-one: Has a methoxy group (-OCH3) instead of a hydroxyl group.
5-Amino-2H-pyran-4(3H)-one: Contains an amino group (-NH2) at the fifth carbon atom.
Uniqueness
5-Hydroxy-2H-pyran-4(3H)-one is unique due to the presence of both hydroxyl and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
138471-91-7 |
|---|---|
Formule moléculaire |
C5H6O3 |
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
5-hydroxy-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C5H6O3/c6-4-1-2-8-3-5(4)7/h3,7H,1-2H2 |
Clé InChI |
UEEJAWIBWQWIMK-UHFFFAOYSA-N |
SMILES canonique |
C1COC=C(C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


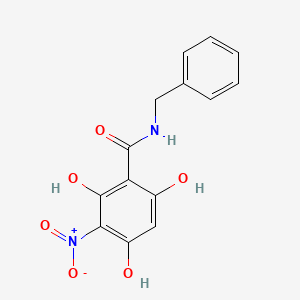

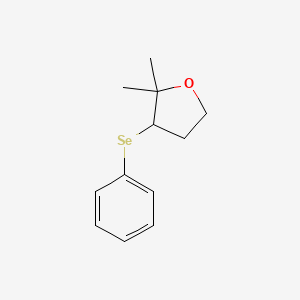
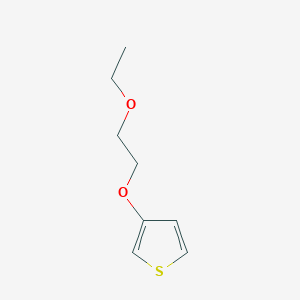
![6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14286505.png)
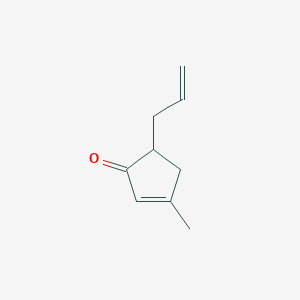
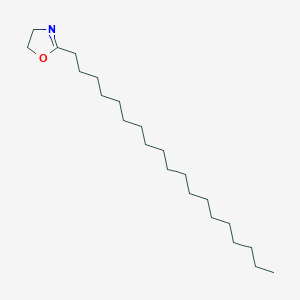

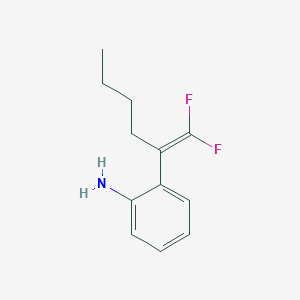
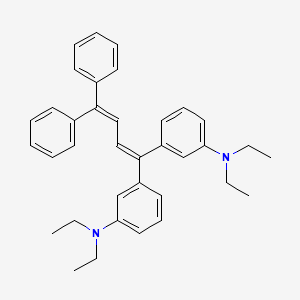
![{3-[4-(1,3-Dioxan-2-yl)butoxy]prop-2-en-1-yl}(trimethyl)silane](/img/structure/B14286552.png)
![Methyl 1-oxa-4-azaspiro[4.5]decane-4-carbodithioate](/img/structure/B14286553.png)
